1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride to yield 3-bromo-4-methoxyphenyl.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form 3-bromo-4-methoxyphenylsulfonyl chloride.
Piperazine Substitution: Finally, the sulfonyl chloride derivative reacts with 4-methylpiperazine in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include hydroxyl or carbonyl derivatives.
Reduction: Products include sulfide or thiol derivatives.
Scientific Research Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-((3-Bromo-4-hydroxyphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine is unique due to the combination of its bromine, methoxy, and sulfonyl groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions. The methoxy group increases its lipophilicity, potentially improving its ability to cross biological membranes. The sulfonyl group provides a site for covalent interaction with biological targets, contributing to its potential therapeutic effects.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORNNVFFIGUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.